molecular formula C11H15FN2O B257310 N-[2-(dimethylamino)ethyl]-4-fluorobenzamide

N-[2-(dimethylamino)ethyl]-4-fluorobenzamide

Cat. No. B257310
M. Wt: 210.25 g/mol
InChI Key: XLSAVXTWRCBMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-4-fluorobenzamide, commonly known as FDA- approved drug 'Fluoxetine,' is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression, anxiety, obsessive-compulsive disorder, and bulimia nervosa. It is a potent antidepressant that selectively inhibits serotonin reuptake, leading to increased levels of serotonin in the synaptic cleft.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-4-fluorobenzamide selectively inhibits the reuptake of serotonin by the presynaptic neurons, leading to increased levels of serotonin in the synaptic cleft. This increased serotonin availability leads to enhanced serotonergic neurotransmission, which is believed to be the underlying mechanism of its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. Additionally, it has been shown to decrease the levels of norepinephrine and dopamine in the brain, leading to a reduction in anxiety and depressive symptoms.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-4-fluorobenzamide has several advantages for lab experiments. It is a potent antidepressant and anxiolytic drug, making it an excellent tool for studying the underlying mechanisms of depression and anxiety. Additionally, it has a well-established safety profile, making it a reliable drug for use in animal studies.
However, there are some limitations to the use of N-[2-(dimethylamino)ethyl]-4-fluorobenzamide in lab experiments. It has a relatively short half-life, which can make it challenging to achieve stable drug levels in animal models. Additionally, it has been shown to have potential adverse effects on sexual function, which can confound the results of studies investigating the effects of antidepressants on sexual behavior.

Future Directions

There are several future directions for research on N-[2-(dimethylamino)ethyl]-4-fluorobenzamide. One area of interest is the development of new and more potent N-[2-(dimethylamino)ethyl]-4-fluorobenzamides with fewer side effects. Additionally, there is a need for further investigation into the underlying mechanisms of its therapeutic effects. Finally, there is a growing interest in the use of N-[2-(dimethylamino)ethyl]-4-fluorobenzamide in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and borderline personality disorder.
Conclusion:
N-[2-(dimethylamino)ethyl]-4-fluorobenzamide is a potent selective serotonin reuptake inhibitor used in the treatment of depression, anxiety, obsessive-compulsive disorder, and bulimia nervosa. Its therapeutic effects are believed to be due to enhanced serotonergic neurotransmission. While it has several advantages for lab experiments, there are also some limitations to its use. Future research should focus on the development of new and more potent N-[2-(dimethylamino)ethyl]-4-fluorobenzamides, further investigation into its underlying mechanisms of action, and the potential use of N-[2-(dimethylamino)ethyl]-4-fluorobenzamide in the treatment of other psychiatric disorders.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)ethyl]-4-fluorobenzamide involves the reaction between 4-fluoroaniline and 2-dimethylaminoethyl chloride hydrochloride in the presence of a base, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained after purification using recrystallization.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-fluorobenzamide has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. It has been shown to be effective in the treatment of depression, anxiety, and obsessive-compulsive disorder. Additionally, it has been used as a potential treatment for bulimia nervosa and premenstrual dysphoric disorder.

properties

Product Name

N-[2-(dimethylamino)ethyl]-4-fluorobenzamide

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C11H15FN2O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15)

InChI Key

XLSAVXTWRCBMRA-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)F

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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